molecular formula C37H44N4O7S B14251779 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid

Cat. No.: B14251779
M. Wt: 688.8 g/mol
InChI Key: GUNQQKCDPBXZOK-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl group, a piperidinyl group, and a sulfonylcarbamimidoyl group. Its unique configuration makes it a subject of interest in synthetic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Protection and Deprotection Steps: Protecting groups such as fluorenylmethoxycarbonyl (Fmoc) are used to protect the amine functionalities during the synthesis.

    Coupling Reactions: The key steps involve coupling reactions to form the peptide bonds and link the various functional groups. Reagents like carbodiimides (e.g., EDC, DCC) are commonly used.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesizers for peptide coupling and large-scale purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or fluorenylmethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, methanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid: shares similarities with other fluorenylmethoxycarbonyl-protected amino acids and sulfonylcarbamimidoyl derivatives.

Uniqueness

  • The combination of the fluorenylmethoxycarbonyl group, piperidinyl group, and sulfonylcarbamimidoyl group in a single molecule is unique, providing distinct chemical and biological properties not found in other compounds.

This detailed article provides a comprehensive overview of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N’-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C37H44N4O7S

Molecular Weight

688.8 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)25-14-17-37(4,5)48-32(21)25)49(45,46)40-35(38)41-18-15-24(16-19-41)31(34(42)43)39-36(44)47-20-30-28-12-8-6-10-26(28)27-11-7-9-13-29(27)30/h6-13,24,30-31H,14-20H2,1-5H3,(H2,38,40)(H,39,44)(H,42,43)/t31-/m0/s1

InChI Key

GUNQQKCDPBXZOK-HKBQPEDESA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/N3CCC(CC3)[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)N3CCC(CC3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C

Origin of Product

United States

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